N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is a compound that belongs to the class of heterocyclic compounds It contains a thiadiazole ring and a benzofuran ring, which are known for their diverse biological activities
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety, such as this one, have been found to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects .
Mode of Action
It is suggested that the presence of the =n-c-s- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for their diverse biological activities .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
It is known that 1,3,4-thiadiazole derivatives can have diverse effects on cells due to their wide range of biological activities .
Action Environment
It is known that the stability and activity of 1,3,4-thiadiazole derivatives can be influenced by various factors, including the presence of the =n-c-s- moiety and strong aromaticity of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 3-methyl-1-benzofuran-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Nitric acid in sulfuric acid at low temperatures for nitration.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[3-methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]benzenesulfonamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of both the thiadiazole and benzofuran rings, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile candidate for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-3-11-16-17-14(20-11)15-13(18)12-8(2)9-6-4-5-7-10(9)19-12/h4-7H,3H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSSGFPQXUOBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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